Cas no 2227830-75-1 (rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a substituted phenyl group, which contributes to its potential as an intermediate in pharmaceutical synthesis. The compound’s stereochemistry, with defined (3R,4S) configuration, may enhance selectivity in drug development applications. Its structural framework, combining a pyrrolidine ring with a chloro-methylphenyl substituent, offers versatility for further functionalization. This compound is of interest in medicinal chemistry due to its potential role in modulating biological targets, particularly in central nervous system (CNS) research. High purity and well-characterized stereochemistry ensure reproducibility in experimental studies. Its synthesis and applications are subject to ongoing investigation for specialized therapeutic agents.
rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol structure
2227830-75-1 structure
商品名:rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol
CAS番号:2227830-75-1
MF:C12H16ClNO
メガワット:225.714542388916
CID:6422151
PubChem ID:165520384

rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol
    • EN300-1283234
    • rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
    • 2227830-75-1
    • インチ: 1S/C12H16ClNO/c1-8-4-9(2-3-11(8)13)5-10-6-14-7-12(10)15/h2-4,10,12,14-15H,5-7H2,1H3/t10-,12-/m1/s1
    • InChIKey: RNIKJSYTTDNCLJ-ZYHUDNBSSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)C[C@@H]1CNC[C@H]1O

計算された属性

  • せいみつぶんしりょう: 225.0920418g/mol
  • どういたいしつりょう: 225.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 32.3Ų

rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1283234-500mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
500mg
$877.0 2023-10-01
Enamine
EN300-1283234-1000mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
1000mg
$914.0 2023-10-01
Enamine
EN300-1283234-50mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
50mg
$768.0 2023-10-01
Enamine
EN300-1283234-5000mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
5000mg
$2650.0 2023-10-01
Enamine
EN300-1283234-100mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
100mg
$804.0 2023-10-01
Enamine
EN300-1283234-2500mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
2500mg
$1791.0 2023-10-01
Enamine
EN300-1283234-10000mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
10000mg
$3929.0 2023-10-01
Enamine
EN300-1283234-1.0g
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
1g
$0.0 2023-06-07
Enamine
EN300-1283234-250mg
rac-(3R,4S)-4-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol
2227830-75-1
250mg
$840.0 2023-10-01

rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol 関連文献

rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-olに関する追加情報

Rac-(3R,4S)-4-(4-Chloro-3-Methylphenyl)methylpyrrolidin-3-ol: A Comprehensive Overview

The compound rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol with CAS No. 2227830-75-1 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in drug design and synthesis. The molecule's structure features a pyrrolidine ring with a hydroxyl group at the 3-position and a substituted phenyl group at the 4-position, making it a valuable substrate for further functionalization and biological evaluation.

Recent studies have highlighted the potential of rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol as a precursor for the development of bioactive compounds. Its stereochemistry, particularly the (3R,4S) configuration, plays a crucial role in determining its pharmacokinetic properties and interactions with biological targets. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and stereoselective reactions, to efficiently synthesize this compound with high enantiomeric excess. These advancements have significantly improved the scalability and cost-effectiveness of its production, making it more accessible for large-scale studies.

The CAS No. 2227830-75-1 compound has been extensively studied for its potential in drug discovery. Its pyrrolidine backbone is a common structural motif in various therapeutic agents, including antiviral, anticancer, and neuroprotective drugs. The presence of the hydroxyl group at the 3-position introduces hydrophilic character to the molecule, enhancing its solubility and bioavailability. Additionally, the chloro and methyl substituents on the phenyl ring contribute to its lipophilicity, which is critical for membrane permeability and target binding affinity.

One of the most promising applications of rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol lies in its ability to serve as a chiral building block in asymmetric synthesis. By leveraging its stereochemical integrity, chemists can construct complex molecules with high enantioselectivity, which is essential for developing enantiomerically pure pharmaceuticals. Recent research has demonstrated its utility in synthesizing advanced intermediates for peptide mimetics and small-molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders.

In terms of biological activity, rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol has shown moderate inhibitory effects against several enzymes, including kinases and proteases. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents. Moreover, its unique stereochemistry allows for fine-tuning of its pharmacodynamic properties through systematic modifications of the phenyl substituents or the pyrrolidine ring itself.

From an environmental standpoint, understanding the degradation pathways of rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol is crucial for assessing its ecological impact. Recent studies have explored its biodegradation under various conditions, revealing that it undergoes rapid microbial transformation under aerobic conditions. This information is vital for ensuring sustainable practices in chemical manufacturing and waste management.

In conclusion, rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol (CAS No. 2227830-75-1) stands out as a versatile and valuable compound with wide-ranging applications in drug discovery and chemical synthesis. Its unique structure, stereochemistry, and biological properties make it an attractive candidate for further research and development. As advancements in synthetic methodologies continue to evolve, this compound is poised to play an increasingly important role in the creation of innovative therapeutic agents that address unmet medical needs.

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